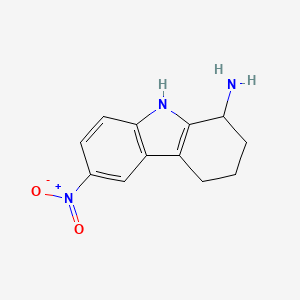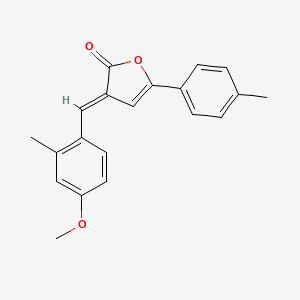
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as BM212, is a natural compound that has been isolated from the plant species Commiphora erythraea. This compound has attracted significant attention from the scientific community due to its potential therapeutic properties.
Mechanism of Action
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. This inhibition leads to a decrease in inflammation and pain. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a variety of effects on cells and tissues. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and protect cells from oxidative stress. In vivo studies have shown that 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can reduce inflammation and pain in animal models of arthritis and inhibit the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. One limitation of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is that its synthesis can be challenging and time-consuming, which may limit its availability for use in large-scale experiments.
Future Directions
There are several potential future directions for research on 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One area of interest is the compound's potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone's anti-cancer properties make it a promising candidate for further research in cancer treatment. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multi-step process involving the condensation of 4-methoxy-2-methylbenzaldehyde and 4-methylacetophenone, followed by cyclization using a Lewis acid catalyst. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These activities have been attributed to the compound's ability to modulate various signaling pathways in cells, leading to changes in gene expression and cellular behavior.
properties
IUPAC Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13-4-6-15(7-5-13)19-12-17(20(21)23-19)11-16-8-9-18(22-3)10-14(16)2/h4-12H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPEAKROOBVJQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=C(C=C3)OC)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

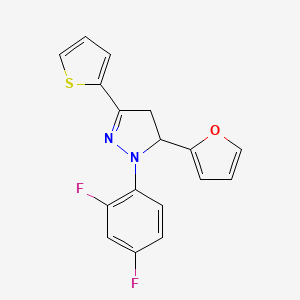
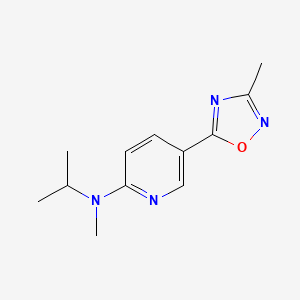
![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)
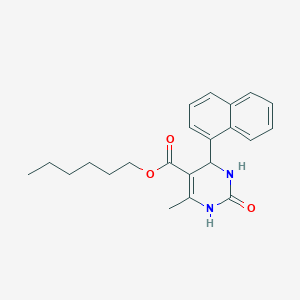
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
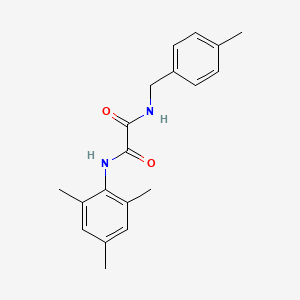
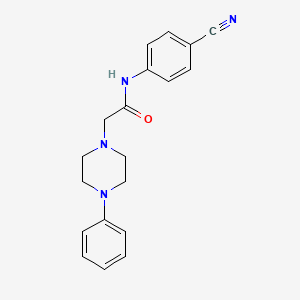
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
